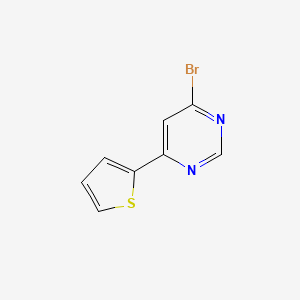
4-Brom-6-(thiophen-2-yl)pyrimidin
Übersicht
Beschreibung
“4-Bromo-6-(thiophen-2-yl)pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(thiophen-2-yl)pyrimidine” includes a pyrimidine ring and a thiophene ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the thiophene ring is a five-membered ring with one sulfur atom .Wissenschaftliche Forschungsanwendungen
Organische Synthese und Medikamentenentwicklung
4-Brom-6-(thiophen-2-yl)pyrimidin: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Seine halogenierte Pyrimidinstruktur ist hochreaktiv und eignet sich daher für nukleophile Substitutionsreaktionen . Diese Eigenschaft wird bei der Entwicklung neuer Medikamente genutzt, insbesondere bei Medikamenten, die auf das zentrale Nervensystem abzielen, da Pyrimidinderivate aufgrund ihrer strukturellen Ähnlichkeit mit natürlich vorkommenden Nukleotiden vielversprechend sind.
Materialwissenschaften
Die Thiophen-Einheit in This compound ist in der Materialwissenschaft von großem Interesse. Thiophenderivate sind bekannt für ihre Anwendung bei der Herstellung organischer Halbleiter . Diese Materialien sind unerlässlich für die Entwicklung organischer Feldeffekttransistoren (OF
Zukünftige Richtungen
Thiophene-based analogs have attracted a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Wirkmechanismus
Target of Action
Thiophene-based analogs, which include 4-bromo-6-(thiophen-2-yl)pyrimidine, have been studied extensively for their biological activity . They are known to interact with a variety of biological targets, contributing to their diverse pharmacological properties .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
It is noted that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemische Analyse
Biochemical Properties
4-Bromo-6-(thiophen-2-yl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are crucial for cell signaling pathways . The interaction between 4-Bromo-6-(thiophen-2-yl)pyrimidine and tyrosine kinases involves binding to the active site of the enzyme, thereby preventing substrate phosphorylation and subsequent signal transduction. Additionally, this compound has demonstrated antibacterial and analgesic activities, indicating its potential to interact with bacterial proteins and pain receptors .
Cellular Effects
The effects of 4-Bromo-6-(thiophen-2-yl)pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-6-(thiophen-2-yl)pyrimidine has been observed to inhibit the proliferation of cancer cells by interfering with the mitogen-activated protein kinase (MAPK) pathway . This inhibition leads to reduced cell division and increased apoptosis. Furthermore, the compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 4-Bromo-6-(thiophen-2-yl)pyrimidine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active sites of enzymes, such as tyrosine kinases, and prevents their catalytic activity . Additionally, 4-Bromo-6-(thiophen-2-yl)pyrimidine can modulate gene expression by interacting with transcription factors and altering their binding to DNA . This interaction can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Bromo-6-(thiophen-2-yl)pyrimidine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation over time . Long-term exposure to 4-Bromo-6-(thiophen-2-yl)pyrimidine has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with the compound’s ability to modulate cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 4-Bromo-6-(thiophen-2-yl)pyrimidine vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, 4-Bromo-6-(thiophen-2-yl)pyrimidine can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxic effects.
Metabolic Pathways
4-Bromo-6-(thiophen-2-yl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that can be excreted from the body . The metabolic pathways of 4-Bromo-6-(thiophen-2-yl)pyrimidine play a crucial role in determining its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 4-Bromo-6-(thiophen-2-yl)pyrimidine within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette (ABC) transporters . Once inside the cell, 4-Bromo-6-(thiophen-2-yl)pyrimidine can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 4-Bromo-6-(thiophen-2-yl)pyrimidine is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization is influenced by targeting signals and post-translational modifications that direct 4-Bromo-6-(thiophen-2-yl)pyrimidine to specific organelles . For example, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can interact with transcription factors and modulate gene expression .
Eigenschaften
IUPAC Name |
4-bromo-6-thiophen-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDZPTAQGKVXLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



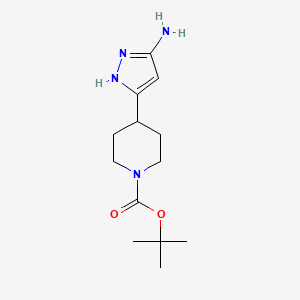
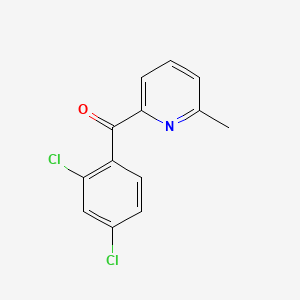

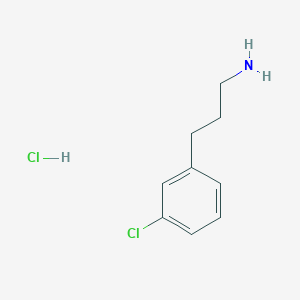
![1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1463034.png)
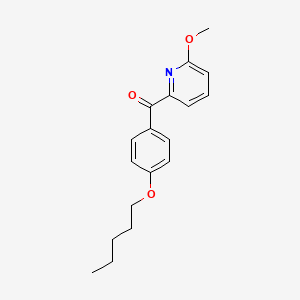
![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/no-structure.png)
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1463040.png)
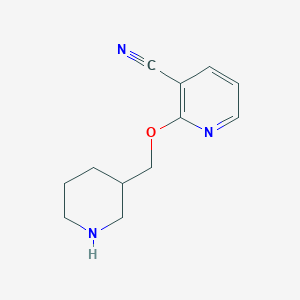
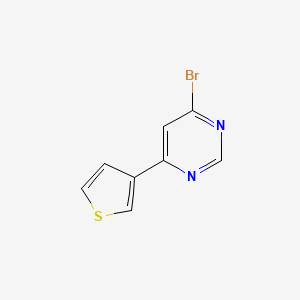


![2-[Methyl(propan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1463047.png)
